1,4-Diacetoxy-2-butyne

Description

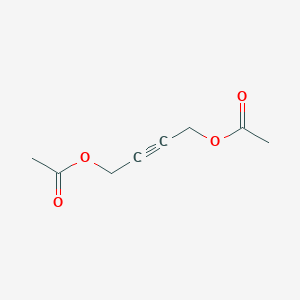

Structure

3D Structure

Properties

IUPAC Name |

4-acetyloxybut-2-ynyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O4/c1-7(9)11-5-3-4-6-12-8(2)10/h5-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVIMIQVBDDNCCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC#CCOC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40883697 | |

| Record name | 2-Butyne-1,4-diol, 1,4-diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40883697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1573-17-7 | |

| Record name | 2-Butyne-1,4-diol, 1,4-diacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1573-17-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Butyne-1,4-diol, 1,4-diacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001573177 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Diacetoxy-2-butyne | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76565 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Butyne-1,4-diol, 1,4-diacetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Butyne-1,4-diol, 1,4-diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40883697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | But-2-yne-1,4-diyl diacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.905 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,4-Diacetoxy-2-butyne | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z2RUC6Y44A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

1,4-Diacetoxy-2-butyne chemical properties and reactivity

An In-Depth Technical Guide to 1,4-Diacetoxy-2-butyne: Properties, Reactivity, and Synthetic Applications

Introduction

This compound is a symmetrical, bifunctional organic compound that serves as a versatile C4 building block in synthetic chemistry.[1][2] Structurally, it features a central carbon-carbon triple bond flanked by two methylene groups, each bearing an acetate ester functionality.[1][3] This arrangement of an electrophilic alkyne and two propargylic leaving groups imparts a rich and diverse reactivity profile. This guide provides an in-depth exploration of the chemical properties, reactivity, and synthetic utility of this compound, offering field-proven insights and detailed protocols for researchers, chemists, and professionals in drug development.

Part 1: Physicochemical and Spectroscopic Profile

The physical and chemical properties of this compound are fundamental to its handling, storage, and application in synthesis. The compound presents as a white or colorless to brown solid or liquid, depending on purity and ambient temperature, with a melting point around 23-28 °C.[1][2]

Physicochemical Data

The key quantitative data for this compound are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₀O₄ | [1][3] |

| Molecular Weight | 170.16 g/mol | [3][4] |

| CAS Number | 1573-17-7 | [1][4][5] |

| Appearance | White or colorless to Brown powder, lump, or clear liquid | [2][5] |

| Melting Point | 28 °C | [1] |

| Density | 1.126 g/mL | [1] |

| Refractive Index (n_D_²⁰) | 1.454 | [1] |

| SMILES | CC(=O)OCC#CCOC(=O)C | [1][3] |

| InChIKey | TVIMIQVBDDNCCR-UHFFFAOYSA-N | [1][3][4] |

Spectroscopic Characteristics

The structure of this compound can be unequivocally confirmed through standard spectroscopic techniques.

-

¹H NMR (Proton Nuclear Magnetic Resonance): Due to the molecule's symmetry, the proton NMR spectrum is simple. It is expected to show two singlets:

-

A singlet around δ 4.7 ppm corresponding to the four propargylic protons (-CH ₂-).

-

A singlet around δ 2.1 ppm corresponding to the six methyl protons of the two acetate groups (-C(=O)CH ₃).

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will exhibit four distinct signals:

-

A signal for the carbonyl carbon of the acetate group (~170 ppm).

-

A signal for the alkyne carbons (~80 ppm). Due to symmetry, the two alkyne carbons are equivalent.

-

A signal for the methylene carbons (-C H₂-) (~52 ppm).

-

A signal for the methyl carbons of the acetate groups (~21 ppm).

-

-

IR (Infrared) Spectroscopy: The IR spectrum provides key information about the functional groups present.[4]

-

A strong, sharp absorption band around 1740 cm⁻¹ indicates the C=O stretching of the ester groups.

-

A sharp, weak absorption for the internal alkyne C≡C stretch may be observed around 2250 cm⁻¹, although it can be absent due to the symmetry of the molecule.

-

Strong C-O stretching bands for the ester linkage will appear in the 1200-1250 cm⁻¹ region.

-

-

Mass Spectrometry (MS): Electron ionization mass spectrometry would show the molecular ion peak (M⁺) at m/z = 170.16.[4] Common fragmentation patterns would include the loss of acetoxy radicals (•OCOCH₃) or ketene (CH₂=C=O).

Part 2: Synthesis and Handling

Synthesis Protocol: Esterification of 2-Butyne-1,4-diol

This compound is readily prepared by the di-acetylation of its corresponding diol, 2-butyne-1,4-diol. The choice of acetylating agent and catalyst/base is critical for achieving high yield and purity. The following protocol utilizes acetic anhydride with pyridine, which acts as both a catalyst and a scavenger for the acetic acid byproduct.

Step-by-Step Methodology:

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-butyne-1,4-diol (0.1 mol, 8.61 g).

-

Solvent and Base Addition: Dissolve the diol in 100 mL of dichloromethane (DCM). To this solution, add pyridine (0.25 mol, 20.2 mL) dropwise while stirring in an ice bath to control the initial exotherm.

-

Reagent Addition: While maintaining the temperature at 0 °C, add acetic anhydride (0.22 mol, 20.7 mL) to the reaction mixture dropwise over 30 minutes.

-

Causality: The slow addition of acetic anhydride to the cooled solution is crucial to manage the exothermic reaction and prevent the formation of side products. Pyridine catalyzes the acetylation and neutralizes the acetic acid formed, driving the equilibrium towards the product.

-

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 12-16 hours to ensure the reaction goes to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexane:Ethyl Acetate eluent).

-

Workup: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (2 x 50 mL) to remove pyridine, followed by saturated NaHCO₃ solution (2 x 50 mL) to remove excess acetic acid, and finally with brine (1 x 50 mL).

-

Self-Validation: Each wash is a critical purification step. The acidic wash removes the basic pyridine, and the basic wash removes acidic impurities. Successful neutralization can be checked with pH paper.

-

-

Isolation and Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Workflow for Synthesis of this compound

Caption: Synthesis workflow for this compound.

Safe Handling and Storage

While specific toxicity data for this compound is limited, related compounds like cis-1,4-diacetoxy-2-butene are known to cause skin irritation.[6][7][8] Standard laboratory safety practices should be employed.

-

Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[9]

-

Engineering Controls: Work in a well-ventilated fume hood.[9]

-

Storage: Store in a cool, dark, and dry place in a tightly sealed container.[5]

Part 3: Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is governed by its two primary functional groups: the internal alkyne and the two propargylic acetate esters. The electron-withdrawing nature of the acetoxy groups renders the alkyne electron-deficient (electrophilic), while the acetate moieties can function as effective leaving groups in nucleophilic substitution reactions.

A. Reactions at the Alkyne Core

The carbon-carbon triple bond is susceptible to a range of addition reactions.

1. Catalytic Hydrogenation: The reduction of the alkyne can be controlled to produce either the corresponding cis-alkene or the fully saturated alkane.

-

To cis-Alkene: Using a poisoned catalyst, such as Lindlar's catalyst (Pd/CaCO₃/Pb(OAc)₂), results in the syn-addition of one equivalent of hydrogen to yield cis-1,4-diacetoxy-2-butene. The catalyst is specifically designed to be unreactive towards the resulting alkene, preventing over-reduction.

-

To Alkane: Complete reduction to 1,4-diacetoxybutane is achieved using a more active catalyst like Palladium on carbon (Pd/C) under a hydrogen atmosphere.[10]

2. Cycloaddition Reactions: As an electron-deficient alkyne, this compound is an excellent dienophile for [4+2] cycloaddition reactions, specifically the Diels-Alder reaction.[11][12] It reacts with conjugated dienes (e.g., furan, cyclopentadiene) to form six-membered ring adducts, which are valuable intermediates for complex molecule synthesis.[13]

-

Mechanistic Insight: The reaction proceeds via a concerted, cyclic transition state. The electron-withdrawing substituents on the dienophile and electron-donating groups on the diene accelerate the reaction.[11] This transformation is highly stereospecific and provides a powerful method for constructing polycyclic systems.

[4+2] Cycloaddition Mechanism

Caption: Mechanism of a [4+2] Diels-Alder cycloaddition.

B. Nucleophilic Substitution Reactions

The methylene carbons adjacent to the alkyne are activated towards nucleophilic attack, with the acetate groups serving as competent leaving groups. This allows this compound to act as a bifunctional electrophile.

1. Reaction with Heteroatomic Nucleophiles: Strong nucleophiles like amines, thiols, and alkoxides can displace one or both acetate groups via an S_N_2 mechanism.[14][15] The reaction with diamines, for example, provides a direct route to nitrogen-containing heterocycles, which are prevalent scaffolds in medicinal chemistry.[16]

Experimental Protocol: Synthesis of a 1,4-Diazepane Derivative

This protocol describes the synthesis of a seven-membered diazepane ring, a privileged structure in pharmaceuticals, via a double nucleophilic substitution.

-

Reaction Setup: In a nitrogen-flushed flask, dissolve N,N'-dibenzyl-1,3-propanediamine (1.0 mmol) in 10 mL of anhydrous Dimethylformamide (DMF).

-

Base Addition: Add potassium carbonate (K₂CO₃, 2.5 mmol) to the solution. This base is mild and facilitates the reaction without promoting significant side reactions.

-

Electrophile Addition: Add a solution of this compound (1.1 mmol) in 2 mL of DMF to the mixture.

-

Causality: Using a slight excess of the electrophile ensures complete consumption of the more valuable diamine. DMF is an excellent polar aprotic solvent for S_N_2 reactions, effectively solvating the cation of the base while leaving the nucleophile reactive.

-

-

Reaction Conditions: Heat the reaction mixture to 80 °C and stir for 24 hours. Monitor the formation of the product by TLC or LC-MS.

-

Workup and Purification: After cooling to room temperature, pour the reaction mixture into 50 mL of water and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography to obtain the desired diazepane.

Workflow for Nucleophilic Substitution

Caption: Workflow for synthesis of a diazepane derivative.

Part 4: Synthetic Applications

The dual reactivity of this compound makes it a powerful intermediate for constructing complex molecular architectures.

-

Heterocycle Synthesis: As demonstrated, it is a precursor to nitrogen-containing rings like diazepanes and piperazines.[16] Cycloaddition reactions provide access to oxygenated heterocycles and carbocycles.

-

Tandem Reactions: The product of a nucleophilic substitution can be designed to undergo a subsequent intramolecular reaction. For example, after substitution, the alkyne can participate in a cyclization, leading to rapid increases in molecular complexity from a simple starting material.

-

Precursor to Bioactive Molecules: The butyne backbone can be incorporated into larger molecules of pharmaceutical interest. The related compound, 1,4-diacetoxy-2-butene, is a known intermediate in the synthesis of Vitamin A, highlighting the industrial relevance of this class of C4 building blocks.[17]

-

Materials Science: Bifunctional molecules like this are potential monomers for polymerization or building blocks for functional materials.

Conclusion

This compound is a highly valuable and versatile reagent in modern organic synthesis. Its well-defined physicochemical properties and predictable, dual-mode reactivity—encompassing both alkyne additions and nucleophilic substitutions—provide chemists with a reliable tool for the construction of diverse and complex molecules. From fundamental cycloadditions to the synthesis of medicinally relevant heterocycles, this C4 building block offers a straightforward entry point to a wide range of chemical structures, underscoring its importance for researchers in both academic and industrial settings.

References

- 1. This compound [stenutz.eu]

- 2. This compound | 1573-17-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. 2-Butyne-1,4-diol, diacetate [webbook.nist.gov]

- 5. spectrumchemical.com [spectrumchemical.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. cis-1,4-Diacetoxy-2-butene, 95% 25 mL | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 9. fishersci.no [fishersci.no]

- 10. CN108014791B - Catalyst for preparing 1, 4-diacetoxybutane from butadiene - Google Patents [patents.google.com]

- 11. api.pageplace.de [api.pageplace.de]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Intramolecular [4 + 2] Cycloadditions of Benzynes with Conjugated Enynes, Arenynes, and Dienes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. Synthesis of 1,4-Diazacycles by Hydrogen Borrowing [organic-chemistry.org]

- 17. pubs.acs.org [pubs.acs.org]

A Spectroscopic Guide to 1,4-Diacetoxy-2-butyne: Unveiling Molecular Structure through NMR, IR, and Mass Spectrometry

Introduction

1,4-Diacetoxy-2-butyne is a symmetrical diester built upon a central alkyne scaffold. Its chemical structure, featuring two ester functional groups flanking a carbon-carbon triple bond, presents a unique combination of functionalities that are of interest in organic synthesis and materials science.[1] A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and for monitoring its transformations in chemical reactions. This in-depth technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, offering valuable insights for researchers, scientists, and professionals in drug development.

Molecular Structure and Spectroscopic Correlation

The chemical structure of this compound, with the molecular formula C₈H₁₀O₄ and a molecular weight of 170.16 g/mol , is the foundation for interpreting its spectroscopic data.[1] The molecule's symmetry is a key feature that simplifies its NMR spectra, while the characteristic functional groups—the alkyne and the acetate esters—give rise to distinct signals in its IR spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Analysis

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.

¹H NMR Spectroscopy

Due to the molecule's symmetry, the ¹H NMR spectrum of this compound is expected to be relatively simple, showing two distinct signals.

Expected ¹H NMR Data:

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~4.7 | Singlet | 4H | -CH₂- |

| ~2.1 | Singlet | 6H | -CH₃ |

Interpretation and Causality:

The methylene protons (-CH₂-) are deshielded by the adjacent oxygen atoms of the ester groups and the triple bond, leading to a downfield chemical shift around 4.7 ppm. The methyl protons (-CH₃) of the acetate groups are in a more shielded environment and are expected to resonate as a singlet at approximately 2.1 ppm. The absence of proton-proton coupling results in singlet multiplicities for both signals.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum is also simplified by the molecule's symmetry, with four distinct carbon signals anticipated.

Expected ¹³C NMR Data:

| Chemical Shift (δ) ppm | Assignment |

| ~170 | C=O (ester carbonyl) |

| ~80 | -C≡C- (alkynyl) |

| ~52 | -CH₂- |

| ~21 | -CH₃ |

Interpretation and Causality:

The carbonyl carbons of the ester groups are the most deshielded, appearing at the lowest field (~170 ppm). The sp-hybridized carbons of the alkyne typically resonate in the range of 70-90 ppm. The methylene carbons, being attached to the electronegative oxygen atoms, are found around 52 ppm, while the methyl carbons of the acetate groups are the most shielded, appearing at approximately 21 ppm.

Infrared (IR) Spectroscopy: Probing Functional Groups

The IR spectrum of this compound provides direct evidence for the presence of its key functional groups. The spectrum is characterized by strong absorptions corresponding to the carbonyl stretch of the ester and a weaker absorption for the carbon-carbon triple bond.

Key IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2250 | Weak | C≡C stretch (internal alkyne) |

| ~1740 | Strong | C=O stretch (ester) |

| ~1220 | Strong | C-O stretch (ester) |

Interpretation and Causality:

The strong absorption band around 1740 cm⁻¹ is characteristic of the carbonyl (C=O) stretching vibration of the ester functional groups. The presence of a strong band at approximately 1220 cm⁻¹ further confirms the ester linkage, corresponding to the C-O stretching vibration. The carbon-carbon triple bond (C≡C) of the internal alkyne gives rise to a weak absorption band around 2250 cm⁻¹. The weakness of this band is due to the symmetrical nature of the alkyne, which results in a small change in the dipole moment during vibration.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Electron ionization mass spectrometry (EI-MS) of this compound confirms its molecular weight and provides insights into its fragmentation pattern, which can be used for structural elucidation.

Mass Spectrometry Data:

| m/z | Interpretation |

| 170 | Molecular ion [M]⁺ |

| 111 | [M - OCOCH₃]⁺ |

| 43 | [CH₃CO]⁺ (base peak) |

Interpretation and Causality:

The mass spectrum displays a molecular ion peak [M]⁺ at m/z 170, corresponding to the molecular weight of this compound. A prominent fragment is observed at m/z 111, which results from the loss of an acetoxy radical (-OCOCH₃). The base peak, the most intense peak in the spectrum, is typically observed at m/z 43, corresponding to the stable acetyl cation [CH₃CO]⁺.

Experimental Protocols

The following are generalized, self-validating protocols for the acquisition of spectroscopic data for this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm).

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum on the same instrument, typically at a frequency of 100 MHz for a 400 MHz spectrometer. A proton-decoupled pulse sequence should be used to simplify the spectrum to single lines for each unique carbon.

-

Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale to the TMS signal.

Infrared (IR) Spectroscopy

-

Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the compound between two potassium bromide (KBr) or sodium chloride (NaCl) plates. For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a translucent disk.

-

Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

-

Background Correction: A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum to remove atmospheric and instrumental interferences.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane) into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Ionization: Utilize electron ionization (EI) at a standard energy of 70 eV.

-

Mass Analysis: Scan a mass-to-charge (m/z) range of approximately 30-200 amu to detect the molecular ion and significant fragment ions.

Visualizations

Molecular Structure of this compound

Caption: Ball-and-stick model of this compound.

Spectroscopic Data Interpretation Workflow

Caption: Workflow for structural elucidation using spectroscopic data.

Conclusion

The spectroscopic data of this compound provides a clear and consistent picture of its molecular structure. The simplicity of the NMR spectra is a direct reflection of the molecule's symmetry. The characteristic IR absorptions confirm the presence of the ester and alkyne functionalities, while the mass spectrum provides definitive proof of the molecular weight and offers insights into its fragmentation pathways. This guide serves as a valuable resource for the confident identification and characterization of this important chemical compound.

References

A Senior Application Scientist's Guide to the Crystal Structure Analysis of 1,4-Diacetoxy-2-butyne

Introduction: Elucidating the Solid-State Architecture of a Versatile Alkyne Building Block

1,4-Diacetoxy-2-butyne is a bifunctional organic molecule featuring a central alkyne unit flanked by two acetoxy groups.[1][2] Its rigid alkynyl backbone and terminal ester functionalities make it a valuable precursor in organic synthesis, materials science, and drug discovery. The precise three-dimensional arrangement of atoms in the solid state, or its crystal structure, governs its physical and chemical properties, including melting point, solubility, and reactivity in topochemical reactions. Understanding this architecture is paramount for researchers aiming to leverage this molecule in complex synthetic pathways or in the rational design of novel materials.

Part 1: The Foundation - Growing High-Quality Single Crystals

The cornerstone of any successful single-crystal X-ray diffraction (SCXRD) analysis is the availability of high-quality single crystals.[3][4] The process of crystallization involves a transition from a disordered state (in solution or melt) to a highly ordered solid state.[5] For a small organic molecule like this compound, several techniques can be employed.

Material Purity: A Non-Negotiable Prerequisite

Before attempting crystallization, it is imperative to ensure the high purity of the this compound sample. Impurities can inhibit nucleation, disrupt the crystal lattice, or lead to the growth of poorly diffracting crystals. Standard purification techniques such as column chromatography or recrystallization should be employed, with purity assessed by NMR spectroscopy and mass spectrometry.

Crystallization Methodologies for Small Organic Molecules

The choice of crystallization method is often empirical, and screening various conditions is standard practice. The goal is to achieve a state of supersaturation from which the solute can slowly and orderly precipitate.[1]

Experimental Protocol: Screening for Crystallization Conditions

-

Solvent Selection: Begin by assessing the solubility of this compound in a range of common laboratory solvents of varying polarities (e.g., hexane, ethyl acetate, acetone, methanol, dichloromethane). An ideal solvent will dissolve the compound when heated but show limited solubility at room or lower temperatures.

-

Slow Evaporation:

-

Prepare a nearly saturated solution of the compound in a suitable solvent in a small vial.

-

Cover the vial with a cap containing a few needle holes to allow for slow evaporation of the solvent.

-

Place the vial in a vibration-free environment and monitor for crystal growth over several days to weeks.[5]

-

-

Slow Cooling:

-

Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.

-

Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator or freezer to further decrease the temperature. The slow reduction in temperature decreases the solubility, promoting crystal growth.

-

-

Vapor Diffusion:

-

Dissolve the compound in a small volume of a relatively non-volatile solvent (the "solvent") in a small, open vial.

-

Place this vial inside a larger, sealed container that contains a more volatile solvent in which the compound is insoluble (the "anti-solvent").

-

The anti-solvent will slowly diffuse into the solvent, reducing the solubility of the compound and inducing crystallization.[1]

-

-

Liquid-Liquid Diffusion:

-

Carefully layer a solution of the compound onto a solvent in which it is less soluble (an anti-solvent).

-

Crystallization may occur at the interface between the two liquids.

-

| Method | Principle | Typical Solvents | Advantages |

| Slow Evaporation | Gradual increase in concentration | Volatile solvents (e.g., diethyl ether, dichloromethane) | Simple setup |

| Slow Cooling | Decreased solubility at lower temperatures | Solvents with a steep solubility-temperature gradient | Good control over crystal growth |

| Vapor Diffusion | Gradual decrease in solubility by an anti-solvent | Binary solvent systems (e.g., chloroform/hexane) | Effective for small sample quantities |

Part 2: The Experiment - Single-Crystal X-ray Diffraction

Once suitable single crystals (typically >0.1 mm in all dimensions) are obtained, the next step is to subject them to X-ray diffraction.[6] This technique utilizes the interaction of X-rays with the electron clouds of the atoms in the crystal to produce a diffraction pattern that is unique to the crystal's internal structure.[7][8]

Crystal Selection and Mounting

-

Under a microscope, select a well-formed crystal that is free of cracks and other visible defects.

-

Carefully mount the crystal on a goniometer head, typically using a cryoloop and a small amount of cryoprotectant oil to affix it. The crystal is then flash-cooled in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal vibrations and radiation damage during data collection.[9]

Data Collection

The mounted crystal is placed in a single-crystal X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which is rotated to collect a complete set of diffraction data from all possible orientations.[7] The diffracted X-rays are recorded by a detector, such as a CCD or CMOS detector.[9]

The experimental workflow for data collection can be visualized as follows:

Part 3: The Analysis - From Diffraction Pattern to Molecular Structure

The collected diffraction data consists of a series of spots, each with a specific position and intensity. This data must be processed and analyzed to solve the crystal structure.

Data Processing and Structure Solution

The raw diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of each reflection. The primary challenge in structure determination is the "phase problem": the intensities of the diffracted beams are measured, but their phases are lost.[9] The phases are crucial for calculating the electron density map of the molecule. For small molecules like this compound, direct methods are typically successful in solving the phase problem.[9] These methods use statistical relationships between the intensities to directly determine the phases.

Structure Refinement

Once an initial model of the structure is obtained, it is refined to improve the agreement between the calculated and observed diffraction data.[10][11] This is typically done using a least-squares minimization process, where the atomic positions and thermal displacement parameters are adjusted to minimize the difference between the observed and calculated structure factor amplitudes.[9]

The quality of the final refined structure is assessed using several metrics, most notably the R-factor (R1). A low R1 value (typically < 0.05 for high-quality data) indicates a good agreement between the model and the experimental data.

The logical flow of structure solution and refinement is depicted below:

Part 4: Expected Structural Features of this compound

While the precise crystal structure awaits experimental determination, we can anticipate several key features based on the molecule's chemical constitution.

| Structural Feature | Expected Value / Observation | Justification |

| Alkyne C≡C Bond Length | ~1.18 - 1.20 Å | Typical for a disubstituted alkyne. |

| Propargylic C-C Bond Length | ~1.46 - 1.48 Å | Single bond adjacent to a triple bond. |

| Ester C=O Bond Length | ~1.19 - 1.21 Å | Standard for an acetate ester. |

| Ester C-O Bond Length | ~1.33 - 1.35 Å | Single bond in the C-O-C moiety of the ester. |

| Alkyne C-C≡C Angle | ~178 - 180° | The alkyne unit is expected to be nearly linear. |

| Intermolecular Interactions | Weak C-H···O hydrogen bonds, van der Waals forces | The acetoxy groups provide potential hydrogen bond acceptors. |

The final crystal structure will reveal how these molecules pack in the solid state, influenced by a balance of steric and electronic factors. This packing arrangement will ultimately dictate the material's bulk properties.

Conclusion

The determination of the crystal structure of this compound is a critical step in fully characterizing this important chemical building block. Although a definitive structure is not yet known, this guide provides a robust and scientifically grounded framework for its elucidation. By following the detailed protocols for crystal growth, data collection, and structure refinement, researchers can confidently uncover the solid-state architecture of this molecule. The resulting structural information will undoubtedly provide invaluable insights for its application in synthetic chemistry, materials science, and pharmaceutical development.

References

- 1. lafactoria.lec.csic.es [lafactoria.lec.csic.es]

- 2. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 3. sptlabtech.com [sptlabtech.com]

- 4. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]

- 5. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 7. creative-biostructure.com [creative-biostructure.com]

- 8. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 9. fiveable.me [fiveable.me]

- 10. Recent developments in phasing and structure refinement for macromolecular crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

An In-depth Technical Guide to the Thermal Stability and Decomposition of 1,4-Diacetoxy-2-butyne

Abstract

1,4-Diacetoxy-2-butyne is a chemical intermediate of significant interest in various synthetic pathways. However, the presence of a highly energetic carbon-carbon triple bond, coupled with ester functionalities, necessitates a thorough understanding of its thermal stability and decomposition characteristics. This guide provides a comprehensive analysis of the potential thermal hazards associated with this compound, drawing upon data from its precursor, 2-butyne-1,4-diol, and the established principles of alkyne and ester chemistry. This document is intended for researchers, chemists, and drug development professionals to foster a culture of safety and to enable the design of robust and safe manufacturing processes.

Introduction: The Double-Edged Sword of Acetylenic Compounds

Alkynes are a cornerstone of organic synthesis, prized for their versatility in forming new carbon-carbon bonds and their ability to be transformed into a variety of functional groups.[1] However, the high energy density of the triple bond also imparts a degree of thermodynamic instability.[2] Acetylene, the simplest alkyne, is notorious for its explosive decomposition under pressure.[3] While the substitution of the terminal hydrogens in acetylene can mitigate this instability to some extent, the inherent risk of rapid, exothermic decomposition remains a critical consideration for all acetylenic compounds.

This compound, also known as 2-butyne-1,4-diol diacetate, is a derivative of 2-butyne-1,4-diol. Its precursor is known to undergo violent decomposition in the presence of certain catalysts, such as heavy metal salts, and strong acids.[4][5] This inherent reactivity of the butynediol backbone underscores the importance of a detailed thermal hazard assessment for its derivatives.

This guide will systematically explore the anticipated thermal behavior of this compound, propose potential decomposition pathways, and outline best practices for its safe handling and storage.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1.

| Property | Value | Source |

| Chemical Formula | C₈H₁₀O₄ | [6] |

| Molecular Weight | 170.16 g/mol | |

| CAS Number | 1573-17-7 | |

| Appearance | White or colorless to brown powder to lump to clear liquid | |

| Boiling Point | 122-123 °C at 10 mmHg | |

| Density | 1.125 g/mL at 25 °C | |

| Flash Point | 113 °C (235.4 °F) - closed cup | |

| Storage | Recommended in a cool and dark place, <15°C |

Anticipated Thermal Decomposition Pathways

Ester Pyrolysis: A Potential Initial Decomposition Step

Alkyl esters are known to undergo thermal decomposition, or pyrolysis, to yield an alkene and a carboxylic acid via a concerted reaction mechanism.[7] In the case of this compound, this could lead to the formation of highly reactive intermediates. A plausible initial decomposition step could involve the elimination of acetic acid to form an allenic acetate or a conjugated enyne.

Alkyne Moiety: The Primary Energetic Driver

The carbon-carbon triple bond is the most energy-rich functionality in the molecule and is therefore the most likely to be involved in a rapid, exothermic decomposition. At elevated temperatures, or in the presence of catalytic impurities, the alkyne can undergo a variety of reactions, including:

-

Polymerization: Acetylenic compounds can polymerize exothermically. The formation of conjugated polyenes is a highly favorable process that can lead to a rapid release of energy.

-

Cyclization and Rearrangement: Intramolecular reactions, such as cyclization, can also be highly exothermic.

-

Fragmentation: At higher temperatures, fragmentation of the molecule into smaller, gaseous products such as carbon monoxide, carbon dioxide, and methane can occur, leading to a rapid pressure increase in a closed system.

The following diagram illustrates a potential, simplified decomposition pathway for this compound, taking into account both ester pyrolysis and alkyne reactivity.

References

- 1. Alkyne Reactivity [www2.chemistry.msu.edu]

- 2. Acetylene - Wikipedia [en.wikipedia.org]

- 3. pawelding.com [pawelding.com]

- 4. chemcess.com [chemcess.com]

- 5. 2-Butyne-1,4-diol | C4H6O2 | CID 8066 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Butyne-1,4-diol, diacetate [webbook.nist.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of 1,4-Diacetoxy-2-butyne in Common Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 1,4-diacetoxy-2-butyne, a key intermediate in various synthetic pathways. Due to the limited availability of public quantitative solubility data for this specific diester, this document establishes a predictive solubility framework based on fundamental chemical principles and the known properties of its parent diol, 2-butyne-1,4-diol. Furthermore, this guide presents a robust, step-by-step experimental protocol for the empirical determination of its solubility in common organic solvents, empowering researchers and drug development professionals to ascertain precise solubility values tailored to their specific applications.

Introduction: Understanding this compound

This compound (C₈H₁₀O₄, CAS No: 1573-17-7) is the diacetate ester of 2-butyne-1,4-diol.[1] Its structure, featuring a central alkyne bond flanked by two methylene groups each connected to an acetate functionality, imparts a unique combination of polarity and lipophilicity. This structure governs its interactions with various solvents, a critical parameter for its application in synthesis, purification, formulation, and various analytical procedures.

The conversion of the hydroxyl groups of the parent diol to acetate esters significantly alters the molecule's physicochemical properties. The introduction of the acetyl groups increases the molecular weight and the nonpolar surface area, while simultaneously replacing the hydrogen-bond-donating hydroxyl groups with hydrogen-bond-accepting ester carbonyls.[2] This structural modification is expected to decrease its solubility in highly polar, protic solvents like water and increase its affinity for solvents of moderate to low polarity.

Predicted Solubility Profile

Based on the "like dissolves like" principle, a qualitative solubility profile for this compound can be predicted. The molecule possesses polar ester groups, but the hydrocarbon backbone and the methyl groups of the acetate moieties contribute to its nonpolar character.

High Solubility is Expected in:

-

Polar Aprotic Solvents: Solvents like acetone, ethyl acetate, and tetrahydrofuran (THF) are predicted to be excellent solvents. Their ability to engage in dipole-dipole interactions with the ester groups of this compound should facilitate effective solvation.

-

Chlorinated Solvents: Dichloromethane and chloroform are also anticipated to be effective solvents due to their ability to dissolve moderately polar organic compounds.

Moderate to Good Solubility is Expected in:

-

Polar Protic Solvents: Alcohols such as ethanol and methanol are likely to dissolve this compound, although to a lesser extent than polar aprotic solvents. While the ester can act as a hydrogen bond acceptor, the absence of a hydrogen bond donor on the solute molecule limits the strength of these interactions compared to the parent diol.[3]

-

Aromatic Hydrocarbons: Toluene may exhibit some solvating capacity due to interactions with the nonpolar portions of the molecule.

Low to Negligible Solubility is Expected in:

-

Nonpolar Aliphatic Solvents: Solvents such as hexane and cyclohexane are unlikely to be effective due to the significant polarity of the diacetate functional groups.

-

Water: The replacement of the hydrophilic hydroxyl groups with more hydrophobic acetate groups is expected to render the compound sparingly soluble in water.

The following diagram illustrates the predicted solubility based on solvent polarity.

Caption: Predicted solubility of this compound in various solvent classes.

Experimental Determination of Solubility

To obtain quantitative solubility data, a systematic experimental approach is necessary. The isothermal shake-flask method is a reliable and widely used technique for determining the solubility of a solid compound in a solvent.[4]

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps and PTFE septa

-

Temperature-controlled orbital shaker or water bath

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for concentration analysis

Experimental Workflow

The following diagram outlines the workflow for the experimental determination of solubility.

Caption: Workflow for the experimental determination of solubility.

Detailed Step-by-Step Protocol

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. These will be used to generate a calibration curve for the analytical method (HPLC or GC).

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials (e.g., 20 mg in 2 mL of solvent). The presence of undissolved solid at the end of the equilibration period is crucial to ensure saturation.[5]

-

Accurately add a known volume of the desired solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled orbital shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period to allow the system to reach equilibrium. A period of 24 to 48 hours is typically recommended, but the optimal time should be determined by taking samples at different time points (e.g., 12, 24, 36, and 48 hours) and ensuring the concentration has plateaued.

-

-

Sampling and Sample Preparation:

-

Once equilibrium is reached, cease agitation and allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe fitted with a pre-warmed (to the equilibration temperature) syringe filter. This step is critical to avoid crystallization of the solute due to temperature changes.

-

Immediately transfer the filtered aliquot into a pre-weighed volumetric flask and determine the weight of the aliquot.

-

Dilute the sample to a known volume with the same solvent to bring the concentration within the linear range of the calibration curve.

-

-

Analysis:

-

Analyze the diluted samples using a validated HPLC or GC method to determine the concentration of this compound.

-

Use the previously generated calibration curve to quantify the concentration in the diluted samples.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution, accounting for the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

-

Data Presentation and Interpretation

Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison across different solvents.

Table 1: Solubility of this compound in Common Organic Solvents at 25 °C

| Solvent | Solvent Polarity Index | Solubility (mg/mL) | Solubility (mol/L) |

| Dichloromethane | 3.1 | [Experimental Value] | [Calculated Value] |

| Acetone | 5.1 | [Experimental Value] | [Calculated Value] |

| Ethyl Acetate | 4.4 | [Experimental Value] | [Calculated Value] |

| Ethanol | 4.3 | [Experimental Value] | [Calculated Value] |

| Toluene | 2.4 | [Experimental Value] | [Calculated Value] |

| Hexane | 0.1 | [Experimental Value] | [Calculated Value] |

| Water | 10.2 | [Experimental Value] | [Calculated Value] |

Note: The table should be populated with experimentally determined values.

Conclusion

While specific quantitative solubility data for this compound is not widely published, a predictive assessment based on its molecular structure provides valuable guidance for solvent selection. The conversion of the parent diol's hydroxyl groups to acetates suggests a shift towards higher solubility in polar aprotic and chlorinated solvents and lower solubility in highly polar protic solvents like water. For applications requiring precise solubility values, the detailed experimental protocol provided in this guide offers a reliable method for their determination. This foundational knowledge is essential for the effective use of this compound in research and development.

References

Quantum Chemical Blueprint: Unveiling the Electronic Landscape of 1,4-Diacetoxy-2-butyne for Drug Discovery

A Senior Application Scientist's In-depth Technical Guide

Authored by: Dr. Gemini

Introduction: The Strategic Imperative for Computational Scrutiny of 1,4-Diacetoxy-2-butyne

In the intricate tapestry of medicinal chemistry, the rational design of novel therapeutics hinges on a profound understanding of molecular structure, reactivity, and intermolecular interactions. This compound, a bifunctionalized alkyne, represents a versatile scaffold with latent potential in the synthesis of complex molecular architectures. Its rigid acetylenic core, flanked by reactive acetate groups, offers a unique combination of steric and electronic properties that can be strategically exploited in drug development.[1][2] However, to fully harness its synthetic utility and to predict its behavior in biological systems, a granular understanding of its electronic and geometric landscape is paramount. This technical guide delineates a comprehensive framework for the application of quantum chemical calculations to elucidate the fundamental properties of this compound, thereby providing a computational roadmap for researchers, scientists, and drug development professionals. By moving beyond empirical observations and into the predictive realm of in silico analysis, we can accelerate the discovery process and engineer molecules with enhanced efficacy and specificity.

Theoretical Cornerstone: The Power of Density Functional Theory in Alkyne Chemistry

The quantum mechanical description of a molecule's behavior is governed by the Schrödinger equation. However, for a polyatomic system like this compound, an exact analytical solution is computationally intractable.[3] Herein lies the utility of approximation methods, with Density Functional Theory (DFT) emerging as a powerful and widely-used tool in computational chemistry.[4][5][6][7][8][9] DFT offers a remarkable balance between computational cost and accuracy by focusing on the electron density rather than the complex many-electron wavefunction.[3]

The choice of the functional and basis set is a critical determinant of the accuracy of DFT calculations. For systems involving π-electrons, such as the triple bond in our target molecule, hybrid functionals like B3LYP, which incorporate a portion of the exact Hartree-Fock exchange, have demonstrated considerable success in describing electronic structures and reaction energetics. The Pople-style basis set, 6-31G(d), is a common and effective choice for initial geometry optimizations, providing a good compromise between accuracy and computational expense. For more precise energy calculations, a larger basis set, such as 6-311+G(d,p), which includes diffuse functions and polarization functions on hydrogen atoms, is recommended.

Experimental Protocol: A Step-by-Step Computational Workflow

The following protocol outlines a robust methodology for the comprehensive quantum chemical analysis of this compound. This workflow is designed to be a self-validating system, where each step builds upon the previous one to ensure the reliability of the final results.

I. Molecular Structure Input and Initial Optimization:

-

Construct the 3D structure of this compound using a molecular modeling software (e.g., Avogadro, GaussView). Ensure correct atom connectivity and initial stereochemistry.

-

Perform an initial geometry optimization using a computationally inexpensive method, such as the semi-empirical PM6 method, to obtain a reasonable starting geometry for the more rigorous DFT calculations.

II. DFT Geometry Optimization:

-

Set up the DFT calculation using a quantum chemistry software package (e.g., Gaussian, ORCA).

-

Select the B3LYP functional and the 6-31G(d) basis set .

-

Perform a full geometry optimization without any symmetry constraints to locate the global minimum on the potential energy surface. The convergence criteria should be set to tight to ensure a true minimum is found.

III. Vibrational Frequency Analysis:

-

Following geometry optimization, perform a vibrational frequency calculation at the same level of theory (B3LYP/6-31G(d)).

-

Verify that the optimized structure corresponds to a true minimum by ensuring the absence of any imaginary frequencies. The presence of an imaginary frequency would indicate a transition state or a saddle point.

-

The calculated vibrational frequencies can be used to predict the infrared (IR) spectrum of the molecule, which can be compared with experimental data if available.

IV. Single-Point Energy and Electronic Property Calculations:

-

Using the optimized geometry from the B3LYP/6-31G(d) calculation, perform a single-point energy calculation with a larger basis set, such as 6-311+G(d,p) , to obtain a more accurate electronic energy.

-

From this calculation, extract key electronic properties , including:

-

Energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): These are crucial for understanding the molecule's reactivity. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap provides an indication of the molecule's kinetic stability.

-

Molecular Electrostatic Potential (MEP) Map: This provides a visual representation of the charge distribution in the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

-

Natural Bond Orbital (NBO) Analysis: This analysis provides insights into the bonding and hybridization within the molecule.

-

Visualizing the Computational Workflow

The following diagram illustrates the logical flow of the quantum chemical calculations described above.

Caption: A flowchart illustrating the sequential workflow for quantum chemical calculations on this compound.

Anticipated Results and Mechanistic Insights

While this guide provides the framework for calculation, we can anticipate the nature of the results based on the known chemistry of alkynes and esters.

Molecular Geometry

The geometry optimization is expected to yield a structure with a nearly linear C-C≡C-C core, characteristic of alkynes. The bond lengths and angles will provide a quantitative measure of the molecule's shape. Of particular interest will be the C-O and C=O bond lengths of the acetate groups and the C-C single bonds connecting them to the alkyne core, which will reveal any electronic effects of the alkyne on the ester functionalities.

| Parameter | Expected Value (Å or °) | Significance |

| C≡C bond length | ~1.20 Å | Confirms the triple bond character. |

| C-C single bond length | ~1.46 Å | Shorter than a typical C-C single bond due to sp-sp3 hybridization. |

| O=C-O bond angle | ~120° | Consistent with sp2 hybridization of the carbonyl carbon. |

| Dihedral angles | - | Will determine the overall 3D conformation of the molecule. |

Vibrational Frequencies

The frequency analysis will predict the characteristic vibrational modes of this compound. The most prominent peaks in the predicted IR spectrum will correspond to the C≡C triple bond stretch (around 2200-2260 cm⁻¹) and the C=O carbonyl stretch of the ester groups (around 1735-1750 cm⁻¹). These predictions can be invaluable for interpreting experimental spectroscopic data.

Electronic Properties and Reactivity

The electronic properties derived from the calculations will offer profound insights into the reactivity of this compound.

-

HOMO and LUMO: The HOMO is expected to be localized on the π-system of the alkyne, indicating that this is the likely site for electrophilic attack. The LUMO may have contributions from the π* orbitals of the alkyne and the carbonyl groups, suggesting that these are the sites for nucleophilic attack. The HOMO-LUMO energy gap will provide a quantitative measure of the molecule's chemical reactivity.

-

Molecular Electrostatic Potential (MEP) Map: The MEP map will visually corroborate the findings from the HOMO/LUMO analysis. It is anticipated to show a region of negative electrostatic potential (red) around the oxygen atoms of the carbonyl groups, indicating their nucleophilic character. A region of positive electrostatic potential (blue) may be present near the acetylenic protons (if any were present) or the carbonyl carbons, highlighting their electrophilic nature.

Visualizing Molecular Reactivity

The following diagram illustrates the key reactive sites on this compound as predicted by quantum chemical calculations.

Caption: A conceptual diagram of the predicted reactive sites on this compound based on frontier molecular orbital theory and electrostatic potential.

Implications for Drug Development

The insights gleaned from these quantum chemical calculations have direct and tangible implications for drug discovery and development.[][11]

-

Rational Ligand Design: By understanding the electronic and steric properties of this compound, medicinal chemists can more effectively design and synthesize derivatives that can bind to specific biological targets. The MEP map, in particular, can guide the introduction of substituents to enhance interactions with a protein's active site.

-

Predicting Metabolism: The identification of reactive sites can help in predicting the metabolic fate of drug candidates containing this scaffold. For instance, the ester functionalities are likely susceptible to hydrolysis by esterases, and the alkyne core could be a site for oxidation by cytochrome P450 enzymes.

-

Tuning Physicochemical Properties: Computational analysis can aid in the prediction of key physicochemical properties, such as solubility and lipophilicity (LogP), which are critical for a drug's pharmacokinetic profile. While not a direct output of the calculations described here, the electronic and structural data can be used as inputs for quantitative structure-activity relationship (QSAR) models. The inclusion of unique structural motifs like oxetanes has been shown to modulate properties like pKa and metabolic clearance, and similar computational foresight can be applied here.[12]

Conclusion: A Computationally-Informed Future for Drug Discovery

This technical guide has laid out a comprehensive and scientifically rigorous protocol for the quantum chemical investigation of this compound. By leveraging the predictive power of Density Functional Theory, researchers can move beyond the confines of traditional empirical approaches and gain a deep, quantitative understanding of this versatile molecule. The insights derived from these in silico experiments will not only illuminate the fundamental chemical nature of this compound but will also serve as a powerful catalyst for innovation in the design and development of next-generation therapeutics. The era of computationally-driven drug discovery is upon us, and the methodologies outlined herein provide a clear path forward for harnessing its full potential.

References

- 1. This compound | 1573-17-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 2. This compound | 1573-17-7 | TCI AMERICA [tcichemicals.com]

- 3. escholarship.org [escholarship.org]

- 4. A DFT investigation of alkyne bromination reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Polyacetylene Revisited: A Computational Study of the Molecular Engineering of N-type Polyacetylene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Organic synthesis provides opportunities to transform drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 1,4-Diacetoxy-2-butyne: From Discovery to Application

Foreword: Unveiling a Versatile C4 Building Block

In the vast landscape of organic synthesis, certain molecules, though not always in the spotlight, serve as indispensable tools for the construction of complex chemical architectures. 1,4-Diacetoxy-2-butyne is one such molecule. This seemingly simple diacetate of a butynediol holds a unique combination of functionalities—a central alkyne and two terminal acetate groups—that render it a versatile C4 building block. Its strategic importance lies in its ability to participate in a diverse array of chemical transformations, enabling the synthesis of a wide range of valuable compounds, from pharmaceuticals to advanced materials. This in-depth technical guide aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the discovery, history, synthesis, and multifaceted applications of this important chemical intermediate. We will delve into the fundamental chemistry that governs its reactivity and explore how its unique structural features have been ingeniously exploited in the synthesis of complex molecules.

Part 1: The Genesis of a Key Intermediate: Discovery and Historical Context

The story of this compound is intrinsically linked to the development of acetylene chemistry, particularly the pioneering work of Walter Reppe at BASF in the 1930s. Reppe's research on the safe handling and reaction of acetylene under pressure opened up a new world of chemical synthesis. A cornerstone of this "Reppe chemistry" is the ethynylation reaction, which involves the reaction of acetylene with aldehydes.

The direct precursor to this compound, 2-butyne-1,4-diol , was first synthesized via the Reppe synthesis, reacting acetylene with two equivalents of formaldehyde.[1] This breakthrough made 2-butyne-1,4-diol a readily available and commercially significant compound.[2]

While a singular, celebrated "discovery" paper for this compound is not prominent in the historical literature, its synthesis is a logical and straightforward esterification of the parent diol. It is highly probable that the diacetate was prepared shortly after 2-butyne-1,4-diol became accessible, as a means to protect the hydroxyl groups or to modify its reactivity and physical properties. Early patents and chemical literature from the mid-20th century onwards describe the production and use of 2-butyne-1,4-diol and its derivatives, indicating the routine nature of its acetylation. The primary motivation for its synthesis was likely to create a more stable, less polar derivative of the diol that would be more soluble in organic solvents and could serve as a versatile intermediate in its own right.

Part 2: Synthesis and Manufacturing: From Precursor to Product

The principal and most commercially viable route to this compound involves the acetylation of 2-butyne-1,4-diol.

Synthesis of the Precursor: 2-Butyne-1,4-diol via Reppe Synthesis

The industrial production of 2-butyne-1,4-diol is a classic example of Reppe chemistry. The process involves the reaction of acetylene with an aqueous solution of formaldehyde in the presence of a copper acetylide catalyst.

Reaction: 2 CH₂O + HC≡CH → HOCH₂C≡CCH₂OH

This reaction is typically carried out under pressure and at elevated temperatures. The development of efficient and safe catalytic systems has been the subject of numerous patents and process improvements over the decades.

Acetylation of 2-Butyne-1,4-diol: The Final Step

The conversion of 2-butyne-1,4-diol to this compound is a standard esterification reaction. Several methods can be employed, with the choice often depending on the scale of the synthesis and the desired purity of the final product.

Method 1: Acetylation with Acetic Anhydride

This is a common and efficient method for preparing acetate esters.

-

Reaction: HOCH₂C≡CCH₂OH + 2 (CH₃CO)₂O → CH₃COOCH₂C≡CCH₂OOCCH₃ + 2 CH₃COOH

-

Causality behind Experimental Choices: Acetic anhydride is a highly reactive acetylating agent, driving the reaction to completion. The use of a base, such as pyridine or a tertiary amine, is often employed to neutralize the acetic acid byproduct and to catalyze the reaction. The reaction is typically performed in an aprotic solvent to prevent hydrolysis of the anhydride. Purification by distillation under reduced pressure is necessary to remove the high-boiling byproducts and excess reagents.

Method 2: Acetylation with Acetyl Chloride

Acetyl chloride is another highly reactive acetylating agent that can be used.

-

Reaction: HOCH₂C≡CCH₂OH + 2 CH₃COCl → CH₃COOCH₂C≡CCH₂OOCCH₃ + 2 HCl

-

Causality behind Experimental Choices: This reaction is vigorous and produces hydrogen chloride gas, which must be neutralized. A stoichiometric amount of a non-nucleophilic base, such as pyridine or triethylamine, is required to scavenge the HCl. The reaction is typically carried out at low temperatures to control its exothermicity.

Detailed Experimental Protocol: Laboratory-Scale Synthesis using Acetic Anhydride

The following protocol provides a detailed, step-by-step methodology for the synthesis of this compound.

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-Butyne-1,4-diol | 86.09 | 43.05 g | 0.5 |

| Acetic Anhydride | 102.09 | 112.3 g (104 mL) | 1.1 |

| Pyridine | 79.10 | 87.0 g (89 mL) | 1.1 |

| Dichloromethane | 84.93 | 500 mL | - |

| 1 M Hydrochloric Acid | - | 2 x 250 mL | - |

| Saturated Sodium Bicarbonate Solution | - | 250 mL | - |

| Brine | - | 250 mL | - |

| Anhydrous Magnesium Sulfate | - | - | - |

Procedure:

-

To a 1 L round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add 2-butyne-1,4-diol (43.05 g, 0.5 mol) and dichloromethane (500 mL).

-

Cool the stirred solution to 0 °C in an ice bath.

-

Slowly add pyridine (87.0 g, 1.1 mol) via the dropping funnel, maintaining the temperature below 10 °C.

-

After the addition of pyridine is complete, add acetic anhydride (112.3 g, 1.1 mol) dropwise over a period of 1 hour, ensuring the temperature remains below 10 °C.

-

Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Cool the reaction mixture back to 0 °C and slowly quench by adding 1 M hydrochloric acid (250 mL).

-

Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer with another portion of 1 M hydrochloric acid (250 mL), followed by saturated sodium bicarbonate solution (250 mL), and finally brine (250 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by vacuum distillation to yield this compound as a colorless to pale yellow liquid.

Experimental Workflow Diagram:

References

An In-Depth Technical Guide to 1,4-Diacetoxy-2-butyne: Synthesis, Properties, and Applications in Modern Organic Chemistry

This technical guide provides a comprehensive overview of 1,4-diacetoxy-2-butyne, a functionalized alkyne with significant potential as a versatile building block in organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document delves into its chemical identity, synthesis, spectroscopic characterization, and prospective applications, with a focus on the underlying principles that govern its utility.

Core Identification and Physicochemical Properties

This compound, also known by its systematic IUPAC name 4-acetyloxybut-2-ynyl acetate, is a symmetrical diester built upon a butyne scaffold. Its core characteristics are fundamental to its role in chemical synthesis.

Table 1: Core Chemical Identifiers for this compound

| Identifier | Value | Source |

| CAS Number | 1573-17-7 | [1] |

| Molecular Formula | C₈H₁₀O₄ | [1][2] |

| Molecular Weight | 170.16 g/mol | [2] |

| Synonyms | 2-Butyne-1,4-diol diacetate, Bis(acetoxymethyl)acetylene |

The presence of a central carbon-carbon triple bond (alkyne) flanked by two methylene groups, each bearing an acetate ester, defines its reactivity. The alkyne moiety provides a rigid, linear structure and serves as a high-energy functional group amenable to a wide array of chemical transformations. The terminal acetate groups can act as leaving groups or be hydrolyzed to reveal the corresponding diol, offering further synthetic handles.

Synthesis of this compound: A Methodological Approach

The most direct and industrially scalable synthesis of this compound is the esterification of its corresponding diol, 2-butyne-1,4-diol. This precursor is readily available through the reaction of acetylene with formaldehyde.[3] The subsequent esterification is a classic transformation in organic chemistry.

Proposed Synthetic Protocol: Acetylation of 2-Butyne-1,4-diol

This protocol describes a standard laboratory procedure for the synthesis of this compound via the acylation of 2-butyne-1,4-diol with acetic anhydride. The use of a catalyst such as 4-(dimethylamino)pyridine (DMAP) is crucial for achieving high yields and reaction rates, particularly for the second esterification, which can be sterically hindered.

Experimental Workflow: Synthesis of this compound

Caption: A stepwise workflow for the synthesis of this compound.

Detailed Steps:

-

Preparation: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 1 equivalent of 2-butyne-1,4-diol in a suitable anhydrous solvent like dichloromethane or tetrahydrofuran. To this solution, add a catalytic amount (e.g., 0.05-0.1 equivalents) of 4-(dimethylamino)pyridine (DMAP).

-

Reaction: Cool the mixture in an ice bath. Slowly add 2.2 equivalents of acetic anhydride dropwise to the stirred solution. After the addition is complete, remove the ice bath and allow the reaction to proceed at room temperature.

-

Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to ensure the complete consumption of the starting material and the mono-acetylated intermediate.

-

Work-up: Once the reaction is complete, quench by the slow addition of water or a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acetic anhydride and acetic acid.

-

Extraction and Purification: Transfer the mixture to a separatory funnel and extract the product with an organic solvent. The combined organic layers are then washed with brine, dried over an anhydrous salt (e.g., sodium sulfate), filtered, and concentrated under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Spectroscopic Characterization

The structural elucidation of this compound relies on standard spectroscopic techniques. The following data is based on the entry for its synonym, 2-butyne-1,4-diol, diacetate, in the NIST Chemistry WebBook.

Infrared (IR) Spectroscopy

The IR spectrum provides key information about the functional groups present in the molecule. For this compound, the characteristic absorptions are:

-

C=O Stretch: A strong absorption band is expected in the region of 1735-1750 cm⁻¹, characteristic of the carbonyl group in the acetate esters.

-

C-O Stretch: A strong band in the 1200-1300 cm⁻¹ region corresponds to the C-O stretching of the ester functionality.

-

C≡C Stretch: A weak to medium absorption for the internal alkyne C≡C stretch is anticipated around 2100-2260 cm⁻¹. Due to the symmetry of the molecule, this peak may be weak or absent.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound would show a molecular ion peak (M⁺) at m/z = 170.16. Common fragmentation patterns would involve the loss of acetate or acetyl groups.

Applications in Drug Development and Organic Synthesis

While there are no widely documented direct applications of this compound as a therapeutic agent, its value lies in its potential as a versatile synthetic intermediate. The alkyne functional group is a cornerstone of modern medicinal chemistry, offering a rigid scaffold and participating in a variety of powerful coupling reactions.[4][]

A Building Block for Heterocyclic Synthesis

The di-functional nature of this compound makes it an attractive precursor for the synthesis of various heterocyclic compounds.[6] The alkyne can undergo cycloaddition reactions, while the acetate groups can be substituted by nucleophiles to form rings.

Conceptual Synthetic Pathway

Caption: Potential synthetic utility of this compound.

Role in Click Chemistry and Bioorthogonal Labeling

Terminal alkynes are pivotal in copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry. While this compound is an internal alkyne, it can be chemically modified to introduce a terminal alkyne, thereby enabling its use in bioconjugation and the synthesis of complex molecular architectures.[]

Precursor to Novel Ligands and Bioactive Molecules

The rigid butyne backbone can serve as a scaffold to position pharmacophoric elements in a defined spatial orientation. This is a valuable strategy in rational drug design for optimizing ligand-receptor interactions.[4][7] The ester functionalities can be hydrolyzed to the diol, which can then be further derivatized to introduce a wide range of functional groups, enhancing the diversity of accessible compounds.

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) from the supplier. General handling guidelines include:

-

Use in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation, ingestion, and skin contact.

-

Store in a cool, dry place away from incompatible materials.

Conclusion